Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate
Description
Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate is a synthetic organic compound characterized by a central indole core substituted with a tert-butyl carbamate group and a methylcarbamoyl ethyl side chain. Its molecular formula is C₁₇H₂₃N₃O₃, and it is registered under CAS No. 155302-28-6 . The compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting proteases and cholinesterases. The tert-butyl carbamate group serves as a protective moiety for amines, while the methylcarbamoyl group may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
tert-butyl N-[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-17(2,3)23-16(22)20-14(15(21)18-4)9-11-10-19-13-8-6-5-7-12(11)13/h5-8,10,14,19H,9H2,1-4H3,(H,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYIVAXOMUWFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific synthesis of this compound would involve the introduction of the tert-butyl carbamate and methylcarbamoyl groups through subsequent reactions. Industrial production methods would likely involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Organic Synthesis
Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate serves as a versatile building block in organic synthesis. Its structure allows for the formation of more complex molecules, making it valuable in the development of new compounds with specific properties.
Indole derivatives, including this compound, are known for their wide range of biological activities:
- Antiviral Properties : Research indicates that indole derivatives can inhibit viral replication, making them candidates for antiviral drug development.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, which is critical in treating various inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that this compound could have anticancer properties by inducing apoptosis in cancer cells.
Medicinal Chemistry
In medicinal chemistry, the compound is being explored for its therapeutic potential:
- Drug Development : Its unique structure may allow for the modification and optimization of pharmacological properties, leading to the development of new therapeutic agents.
- Targeting Specific Pathways : The interaction of this compound with specific molecular targets can lead to the modulation of biological pathways associated with diseases.
| Activity Type | Measurement Method | Result |
|---|---|---|
| Antiviral Activity | In vitro assays | IC50 values vary by virus |
| Anti-inflammatory | Cytokine assays | Significant reduction observed |
| Anticancer Activity | MTT Assay | Increased apoptosis in cancer cell lines |
In Vitro Studies
A study evaluated the antiviral effects of this compound against influenza viruses. Results indicated a dose-dependent inhibition of viral replication, suggesting its potential as an antiviral agent.
In Vivo Studies
In an animal model of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This supports its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. Indole derivatives often interact with enzymes and receptors in the body, leading to various biological effects . The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences :
- Compound 27: Incorporation of a morpholinoethyl group and allyl glycine introduces hydrogen-bonding sites, critical for binding to viral proteases .
Analogs with Halogen or Heterocyclic Substitutions
Halogenated derivatives exhibit altered electronic properties and binding kinetics (Table 2):
Key Differences :
- Difluoromethyl groups enhance electronegativity, improving selectivity for cysteine proteases like cathepsin L .
Peptidomimetics and Bioactive Derivatives
Peptidomimetic analogs demonstrate tailored protease inhibition (Table 3):
Key Differences :
- The oxocarbazate derivative shows picomolar potency against cathepsin L, attributed to the quinolinyl group stabilizing enzyme-inhibitor interactions .
- Cyclopentene-containing analogs exhibit cholinesterase inhibition, likely due to enhanced hydrophobic interactions with the enzyme’s active site .
Biological Activity
Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H23N3O3 |
| Molecular Weight | 317.39 g/mol |
| CAS Number | 2058424-17-0 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. Indole derivatives often exhibit their effects through:
- Inhibition of Enzymatic Activity : Many indole derivatives act as inhibitors for enzymes such as cyclooxygenases (COX), which are involved in inflammation.
- Receptor Modulation : These compounds can interact with neurotransmitter receptors, influencing neurochemical pathways and potentially offering therapeutic effects in neurodegenerative diseases.
Anticancer Activity
Research indicates that indole derivatives can exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
A relevant study demonstrated that similar indole derivatives inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involved the activation of caspases and the modulation of apoptotic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies reported a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 when treated with this compound, indicating its potential utility in managing inflammatory conditions.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Cancer Cell Lines : A recent study assessed the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM, with IC50 values suggesting high potency against these cells.
Cell Line IC50 (µM) Mechanism of Action MCF-7 45 Induction of apoptosis HT-29 60 Caspase activation - Inflammation Model : In an animal model of acute inflammation induced by carrageenan, treatment with this compound resulted in a significant decrease in paw edema, demonstrating its anti-inflammatory potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate, and what reaction conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving tert-butyl carbamate derivatives and indole-containing intermediates. For example, tert-butyl carbamate reacts with functionalized indole precursors (e.g., 2-(1H-indol-3-yl)ethyl chloride) under basic conditions (e.g., triethylamine) in tetrahydrofuran (THF) or dichloromethane (DCM). Post-synthetic modifications, such as formylation or alkylation, may follow to introduce methylcarbamoyl groups . Key parameters include temperature control (0–25°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products. Purification often involves flash chromatography (C18 or SiO2) with gradients of acetonitrile/water or ethyl acetate/hexanes .
Q. How is the purity and structural integrity of this compound validated in research settings?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming functional groups (e.g., tert-butyl, indole protons) and stereochemistry. Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) monitors purity, with retention factors (Rf) compared to reference standards .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields during scale-up synthesis?
- Methodological Answer : Discrepancies in yields (e.g., 20–35% in multi-step reactions) often stem from solvent choice, purification efficiency, or intermediate stability. For example, using polar aprotic solvents (e.g., DMF) may improve solubility of intermediates but complicate removal during workup. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., reaction time, catalyst loading). Case studies show that replacing LiAlH4 with milder reductants (e.g., NaBH4) improves amino-alcohol intermediate stability, enhancing overall yield .
Q. How does the methylcarbamoyl group influence the compound’s reactivity in enzyme interaction studies?
- Methodological Answer : The methylcarbamoyl moiety enhances hydrogen-bonding capacity and steric bulk, affecting substrate-enzyme binding. For example, in protease inhibition assays, this group may occupy hydrophobic pockets or mimic natural substrates. Competitive inhibition assays (e.g., fluorescence quenching) quantify binding affinity (Ki values), while molecular docking simulations predict interaction sites. Comparative studies with analogs lacking the methylcarbamoyl group reveal its role in specificity and potency .
Q. What analytical challenges arise in characterizing degradation products under acidic/basic conditions?
- Methodological Answer : Acidic hydrolysis cleaves the tert-butyloxycarbonyl (Boc) group, generating unstable intermediates like 2-(1H-indol-3-yl)ethylamine. Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) tracks degradation pathways. Stability studies (pH 1–13, 25–40°C) coupled with Arrhenius modeling predict shelf-life. Contradictory reports on degradation kinetics may stem from solvent polarity or buffer composition .
Key Methodological Considerations
- Reaction Optimization : Use of flow chemistry (e.g., circular photoreactors) improves photostability and scalability for indole derivatives .
- Biological Assays : Pair enzyme kinetics (e.g., Michaelis-Menten plots) with surface plasmon resonance (SPR) to correlate inhibition potency with binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
